molecular formula C20H20FN3O3S2 B2948869 N-(2-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}-2-OXOETHYL)-4-FLUOROBENZENE-1-SULFONAMIDE CAS No. 394226-32-5

N-(2-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}-2-OXOETHYL)-4-FLUOROBENZENE-1-SULFONAMIDE

Cat. No.: B2948869
CAS No.: 394226-32-5
M. Wt: 433.52
InChI Key: QGMWGFSCUCAHKN-UHFFFAOYSA-N
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Description

N-(2-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}-2-OXOETHYL)-4-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-methylphenylsulfanyl group, an oxoethyl linker, and a fluorobenzene sulfonamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}-2-OXOETHYL)-4-FLUOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}-2-OXOETHYL)-4-FLUOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}-2-OXOETHYL)-4-FLUOROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}-2-OXOETHYL)-4-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}-2-OXOETHYL)-4-FLUOROBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and the fluorobenzene sulfonamide moiety makes it particularly interesting for medicinal chemistry and drug development .

Properties

IUPAC Name

N-[2-[3,5-dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-oxoethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-4-8-17(9-5-13)28-20-14(2)23-24(15(20)3)19(25)12-22-29(26,27)18-10-6-16(21)7-11-18/h4-11,22H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMWGFSCUCAHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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